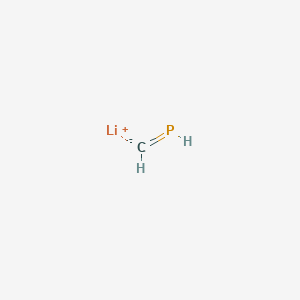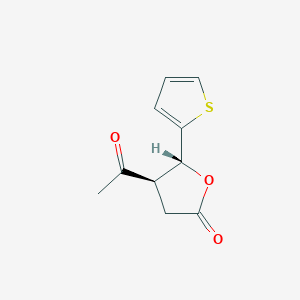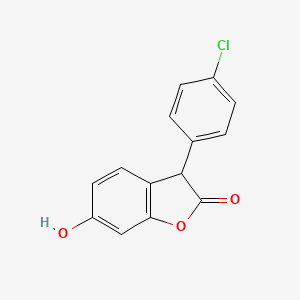![molecular formula C16H31NO5 B14364104 2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid CAS No. 95649-84-6](/img/structure/B14364104.png)
2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid is a complex organic compound with a molecular formula of C15H29NO5. This compound is characterized by the presence of a carboxymethyl group, a 2-hydroxyethyl group, and a dodecanoic acid backbone. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid typically involves the reaction of dodecanoic acid with 2-hydroxyethylamine and chloroacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters. The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethyl or hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a chelating agent for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, thereby affecting enzymatic activities and cellular processes. It may also interact with cell membranes, altering their permeability and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxyethyl)iminodiacetic acid: Similar structure but with a shorter carbon chain.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with multiple carboxymethyl groups.
N-(2-hydroxyethyl)ethylenediaminetriacetic acid: Another chelating agent with a similar functional group arrangement.
Uniqueness
2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid is unique due to its long dodecanoic acid backbone, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic and hydrophilic balance, such as in surfactants and emulsifiers.
Propiedades
Número CAS |
95649-84-6 |
|---|---|
Fórmula molecular |
C16H31NO5 |
Peso molecular |
317.42 g/mol |
Nombre IUPAC |
2-[carboxymethyl(2-hydroxyethyl)amino]dodecanoic acid |
InChI |
InChI=1S/C16H31NO5/c1-2-3-4-5-6-7-8-9-10-14(16(21)22)17(11-12-18)13-15(19)20/h14,18H,2-13H2,1H3,(H,19,20)(H,21,22) |
Clave InChI |
DGZSYVQSYACWNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(=O)O)N(CCO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)

![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)






silane](/img/structure/B14364102.png)

![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)

